molecular formula C13H14N2O3 B7542047 N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B7542047
M. Wt: 246.26 g/mol
InChI Key: OKKYCDKXQIVGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound with antifungal, antibacterial, and antiprotozoal properties. It was first synthesized in 1934 and has been used in various medical applications since then.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act by chelating metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. This chelation disrupts the normal functioning of the microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and β-amyloid. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms, making it useful in the treatment of multiple infections. Another advantage is its low toxicity, making it safe for use in humans. However, one limitation is its poor solubility in water, which may affect its efficacy in some applications.

Future Directions

There are several future directions for the research and development of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Another direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide involves the condensation of 8-hydroxyquinoline with chloroacetic acid and subsequent reaction with propylene oxide. The resulting product is then purified and recrystallized to obtain the final compound.

Scientific Research Applications

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its medical applications. It has been used as an antifungal agent in the treatment of various fungal infections, including Candida albicans and Aspergillus fumigatus. It has also been used as an antibacterial agent in the treatment of infections caused by Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)6-15-13(18)10-7-14-11-5-3-2-4-9(11)12(10)17/h2-5,7-8,16H,6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYCDKXQIVGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CNC2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.